molecular formula C8H8BrN3 B13632550 (3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine

(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine

Cat. No.: B13632550
M. Wt: 226.07 g/mol
InChI Key: VRZYMXBZHVXGEQ-UHFFFAOYSA-N
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Description

(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine is a heterocyclic compound that features a bromine atom at the 3-position of the imidazo[1,2-a]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine typically involves the reaction of 2-aminopyridine with α-bromoketones. One common method involves a one-pot tandem cyclization/bromination reaction. In this process, 2-aminopyridine reacts with α-bromoketones in the presence of tert-butyl hydroperoxide (TBHP) in ethyl acetate. The cyclization to form the imidazo[1,2-a]pyridine ring is promoted by the bromination step, and no base is required .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the one-pot tandem cyclization/bromination reaction suggests it could be adapted for industrial use with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common in the literature.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways can vary depending on the specific derivative and its intended application. For example, some derivatives may inhibit enzyme activity by binding to the active site, while others may modulate receptor activity by acting as agonists or antagonists .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound without the bromine substitution.

    3-Chloroimidazo[1,2-a]pyridin-2-ylmethanamine: A similar compound with a chlorine atom instead of bromine.

    2-Aminopyridine: The starting material for the synthesis of (3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine.

Uniqueness

This compound is unique due to the presence of the bromine atom, which can be further functionalized to create a wide range of derivatives. This makes it a versatile building block in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

IUPAC Name

(3-bromoimidazo[1,2-a]pyridin-2-yl)methanamine

InChI

InChI=1S/C8H8BrN3/c9-8-6(5-10)11-7-3-1-2-4-12(7)8/h1-4H,5,10H2

InChI Key

VRZYMXBZHVXGEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)Br)CN

Origin of Product

United States

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